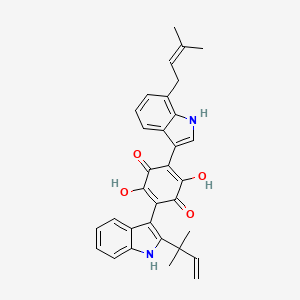

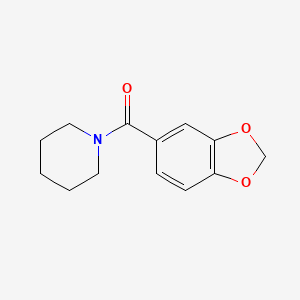

![molecular formula C16H19N3O3 B1662659 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide CAS No. 314054-36-9](/img/structure/B1662659.png)

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide

Übersicht

Beschreibung

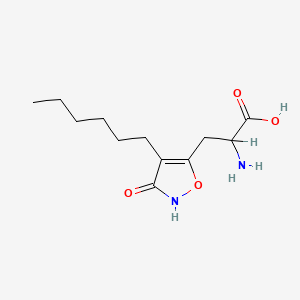

“N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide” is a compound that has been isolated from Phragmites australis . It has shown pronounced anti-inflammatory, antibacterial, antifungal, and antioxidant activity in pharmacological trials . It was also found to have protective effects on retinal ganglion cells following optic nerve crush .

Molecular Structure Analysis

The structure of the compound was confirmed by 1D (1H, 13C) and 2D homo- (COSY) and heteronuclear (HSQC, HMBC) NMR spectroscopy and mass spectrometry (MS) in electron-impact (EI) and laser-desorption (MALDI) modes with time-of-flight (TOF) detection of positive ions .Physical And Chemical Properties Analysis

The compound was found to have high thermal stability as indicated by its mass spectrum obtained in EI mode . Other specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

TrkB Receptor Activation in Mammalian Neurons

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) has been identified as a potent activator of the TrkB receptor in mammalian neurons. This discovery is significant due to the potential therapeutic uses of HIOC, especially in neurological applications (Setterholm et al., 2015).

Neuroprotection and Retinal Ganglion Cell Survival

A study demonstrated the protective effects of HIOC in an optic nerve crush (ONC) mouse model. Systemic treatment with HIOC notably increased the survival of retinal ganglion cells (RGCs) after ONC. These findings suggest the potential of HIOC in protecting RGCs and possibly in treating diseases involving RGC loss (Li et al., 2019).

Role in Early Brain Injury Post-Subarachnoid Hemorrhage

HIOC has shown promise in ameliorating early brain injury after experimental subarachnoid hemorrhage (SAH) in a rat model. The administration of HIOC activated the TrkB/ERK signaling cascade, reducing neuronal cell death and improving neurobehavioral outcomes. This suggests HIOC's potential as a treatment option for SAH and other stroke events (Tang et al., 2015).

Preservation of Blood-Brain Barrier Integrity

Research has indicated that HIOC can preserve the integrity of the blood-brain barrier (BBB) after SAH. By activating the TrkB/Akt pathway and increasing the expression of tight junction proteins, HIOC improved neurological deficits and reduced brain edema. This study underscores the importance of HIOC in preserving BBB integrity, which is crucial for the prognosis of SAH (Qi et al., 2019).

Neuroprotective Effects on Retinas

HIOC, a derivative of N-acetylserotonin (NAS), has been identified as having potent neurotrophic effects on retinas. It selectively activates the TrkB receptor with greater potency than NAS, protecting retinas from light-induced degeneration. Its ability to cross the blood-brain and blood-retinal barriers makes it a promising lead compound for treating retinal degenerative diseases (Shen et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMKJLALTRLXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032115 | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |

CAS RN |

314054-36-9 | |

| Record name | Hioc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)